7-Methyl-8-nitroimidazo[1,2-a]pyridine
Overview
Description
7-Methyl-8-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7N3O2 . It is a derivative of imidazo[1,2-a]pyridine, which is a class of heterocyclic aromatic organic compounds .
Molecular Structure Analysis
The molecular structure of 7-Methyl-8-nitroimidazo[1,2-a]pyridine consists of a pyridine ring fused with an imidazole ring. The molecule has a molecular weight of 177.16 . The structure can be further analyzed using computational chemistry methods .Scientific Research Applications
Synthesis and Chemical Properties
- 7-Methyl-8-nitroimidazo[1,2-a]pyridine derivatives have been synthesized and studied for their unique chemical properties. For instance, the nitro group in these compounds is known to be labile and can be replaced under certain conditions, leading to a range of derivatives with varying properties (Yutilov & Svertilova, 1994). Further, these compounds have exhibited unusual tautomerism, a chemical reaction that results in the shifting of atomic positions within a molecule, affecting its chemical behavior (Clark & Curphey, 1977).
Biological Activity and Pharmaceutical Research
- Some derivatives of 7-Methyl-8-nitroimidazo[1,2-a]pyridine have shown promise in pharmacological research. For example, certain compounds have demonstrated activity against leukemia cell lines, indicating potential as therapeutic agents in cancer treatment (Cristalli et al., 1987). Additionally, the synthesis of various derivatives has been explored for their possible antileishmanial and antitrypanosomal activities, suggesting potential in treating parasitic infections (Fersing et al., 2019).
Environmental Studies and Degradation
- In environmental research, the degradation mechanism and pathways of 7-Methyl-8-nitroimidazo[1,2-a]pyridine derivatives have been studied. For example, microbial degradation by certain soil bacteria has been investigated, revealing insights into how these compounds break down in natural environments (Cai et al., 2015). This research is crucial for understanding the environmental impact and persistence of such compounds.
Photodegradation Studies
- The photodegradation behavior of these compounds in aqueous solutions has also been explored. Understanding how light exposure affects the stability and breakdown of these compounds is important for both environmental impact assessments and pharmaceutical stability studies (Zhao et al., 2010).
Structural and Electronic Properties
- X-ray structural investigations have been conducted on some derivatives, providing insights into their geometric and electronic structures. These studies are fundamental in understanding how structural changes impact the chemical and biological properties of these molecules (Tafeenko et al., 1996).
Safety And Hazards
Future Directions
The future directions for research on 7-Methyl-8-nitroimidazo[1,2-a]pyridine could include elucidating its synthesis, exploring its chemical reactions, determining its mechanism of action, and investigating its physical and chemical properties. Additionally, its potential applications in various fields such as medicine, materials science, and chemical engineering could be explored .
properties
IUPAC Name |
7-methyl-8-nitroimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-2-4-10-5-3-9-8(10)7(6)11(12)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUYCKIFEZBJQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-8-nitroimidazo[1,2-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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